

Spectroscopic Characterization of 2-Bromo-3-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoline

Cat. No.: B189378

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This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of **2-Bromo-3-methylquinoline** (CAS No: 35740-86-4). The structural elucidation of this heterocyclic compound is crucial for its application in medicinal chemistry and drug development, where precise identification and purity verification are essential. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

2-Bromo-3-methylquinoline possesses a molecular formula of $C_{10}H_8BrN$ and a molecular weight of approximately 222.08 g/mol. The structure consists of a quinoline core with a bromine atom at the 2-position and a methyl group at the 3-position.

Spectroscopic Data

The following tables summarize the expected quantitative data from key analytical techniques for **2-Bromo-3-methylquinoline**. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For **2-Bromo-3-methylquinoline**, the spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinoline ring.

Table 1: Predicted ^1H NMR Data for **2-Bromo-3-methylquinoline** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 2.5 - 2.7	Singlet	3H	$-\text{CH}_3$
~ 7.5 - 8.2	Multiplet	4H	Ar-H
~ 8.3 - 8.5	Singlet	1H	H-4

^{13}C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The proton-decoupled ^{13}C NMR spectrum of **2-Bromo-3-methylquinoline** is expected to show ten distinct signals.

Table 2: Predicted ^{13}C NMR Data for **2-Bromo-3-methylquinoline** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 20 - 25	$-\text{CH}_3$
~ 125 - 150	Aromatic and Heterocyclic Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **2-Bromo-3-methylquinoline** is expected to show characteristic bands for aromatic C-H and C=C stretching, as well as C-Br stretching.

Table 3: Predicted IR Absorption Bands for **2-Bromo-3-methylquinoline**

Wavenumber (cm ⁻¹)	Vibration Type
3050 - 3100	Aromatic C-H Stretch
2850 - 3000	Aliphatic C-H Stretch (-CH ₃)
1580 - 1620	Aromatic C=C Stretch
1450 - 1500	Aromatic C=C Stretch
500 - 600	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of a bromine atom, the mass spectrum of **2-Bromo-3-methylquinoline** will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-3-methylquinoline**

m/z	Interpretation
221, 223	Molecular ion peak [M] ⁺
142	[M - Br] ⁺
115	[M - Br - HCN] ⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-3-methylquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and the co-addition of 1024-2048 scans.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

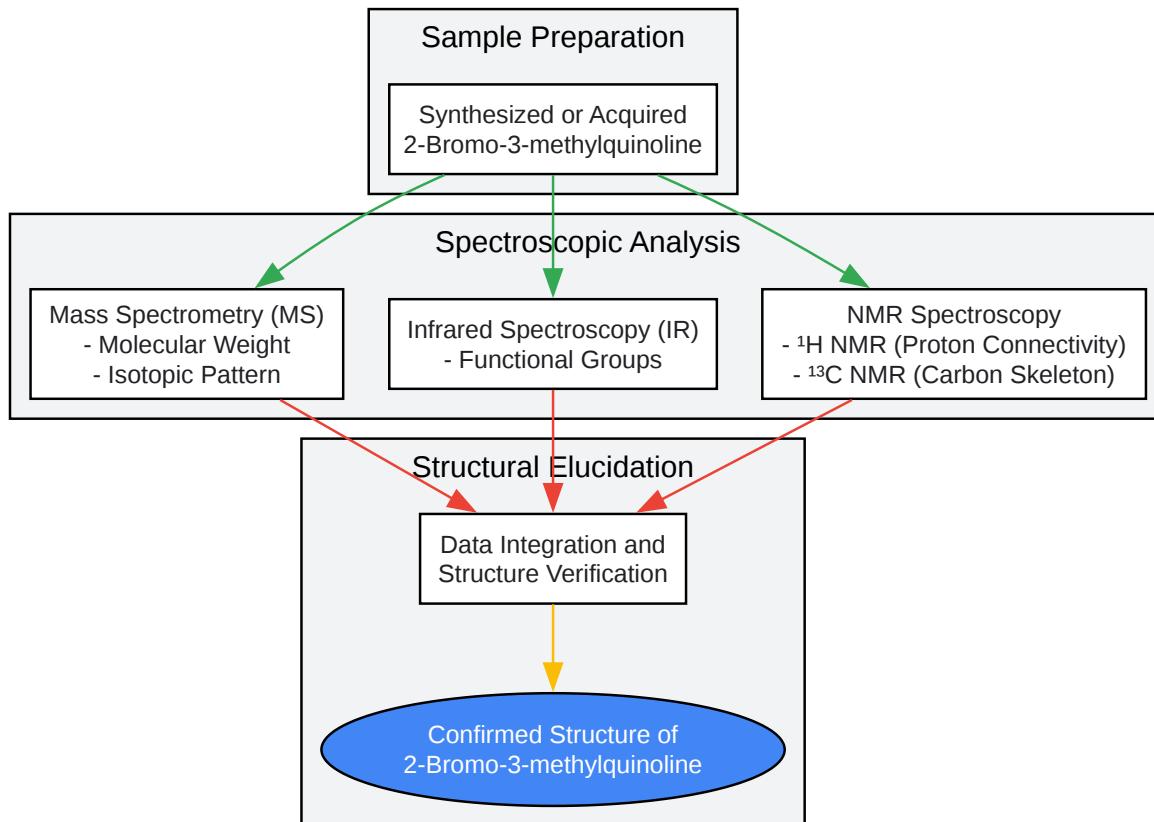
- Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) via a Fourier transform.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) at 70 eV is common for GC-MS and provides fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **2-Bromo-3-methylquinoline** using the described spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-3-methylquinoline**.

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